Low band gap polymers for organic solar cells

,

Proceedings of SPIE-The International Society for Optical Engineering,

2006,

6334,

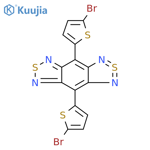

![4,8-di(5-bromothiophene-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole structure](https://ja.kuujia.com/scimg/cas/886746-58-3x500.png)